molecular formula C11H15N3O4S B303285 Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate

Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate

Cat. No. B303285
M. Wt: 285.32 g/mol
InChI Key: KVLYNQBEZDUNRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate, also known as EMAH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMAH is a hydrazine derivative that has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The exact mechanism of action of Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate is not well understood. However, it has been suggested that Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate exerts its biological activities by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase, and acetylcholinesterase. Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate has several advantages for use in lab experiments. It is relatively easy to synthesize, and its yield can be optimized by adjusting the reaction conditions. Furthermore, Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate has shown promising results in various scientific research applications, including antimicrobial, anti-inflammatory, and anticancer activities. However, Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate also has some limitations for lab experiments. It is relatively unstable and can decompose over time, which can affect the accuracy of the results. Furthermore, Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate has not been extensively studied in vivo, and its potential toxic effects are not well understood.

Future Directions

There are several future directions for the study of Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate. First, further studies are needed to elucidate the exact mechanism of action of Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate. Second, studies are needed to investigate the potential toxic effects of Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate in vivo. Third, Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate can be used as a starting material for the synthesis of other biologically active compounds, and further studies are needed to explore its potential as a precursor for the synthesis of new drugs. Fourth, Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate can be used as a fluorescent probe for the detection of metal ions in biological systems, and further studies are needed to optimize its properties for this application. Finally, studies are needed to investigate the potential applications of Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate in other fields, including agriculture and environmental science.
Conclusion:
Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate is a chemical compound that has shown promising results in various scientific research applications. It has antimicrobial, anti-inflammatory, and anticancer properties and has been used as a starting material for the synthesis of other biologically active compounds. Further studies are needed to elucidate the exact mechanism of action of Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate, investigate its potential toxic effects in vivo, and explore its potential as a precursor for the synthesis of new drugs. Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate has several advantages for use in lab experiments, but its potential limitations should also be considered. Overall, Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate is a promising compound that has the potential to contribute to various fields of scientific research.

Synthesis Methods

Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate can be synthesized using various methods, including the reaction of 4-methylbenzenesulfonyl hydrazide with ethyl 2-bromoacetate in the presence of potassium carbonate, and the reaction of 4-methylbenzenesulfonyl hydrazide with ethyl 2-chloroacetate in the presence of triethylamine. The yield of Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate can be increased by optimizing the reaction conditions, including temperature, reaction time, and solvent.

Scientific Research Applications

Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate has been studied extensively for its potential applications in various fields. It has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate has been used as a starting material for the synthesis of other biologically active compounds.

properties

Product Name

Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate

Molecular Formula

C11H15N3O4S

Molecular Weight

285.32 g/mol

IUPAC Name

ethyl (2Z)-2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate

InChI

InChI=1S/C11H15N3O4S/c1-3-18-11(15)10(12)13-14-19(16,17)9-6-4-8(2)5-7-9/h4-7,14H,3H2,1-2H3,(H2,12,13)

InChI Key

KVLYNQBEZDUNRQ-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NS(=O)(=O)C1=CC=C(C=C1)C)/N

SMILES

CCOC(=O)C(=NNS(=O)(=O)C1=CC=C(C=C1)C)N

Canonical SMILES

CCOC(=O)C(=NNS(=O)(=O)C1=CC=C(C=C1)C)N

Origin of Product

United States

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